molecular formula C10H8F3N3 B2536060 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 76606-49-0

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B2536060
CAS No.: 76606-49-0
M. Wt: 227.19
InChI Key: OVGYWYVTZRWASC-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the pyrazole core. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold of interest in medicinal chemistry, particularly for kinase inhibition and anticancer applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-9(14)5-6-15-16/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGYWYVTZRWASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine at position 5 exhibits nucleophilic behavior, enabling diverse transformations:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.
    Example :
    C10H8F3N3+CH3IC11H11F3N3I\text{C}_{10}\text{H}_8\text{F}_3\text{N}_3 + \text{CH}_3\text{I} \rightarrow \text{C}_{11}\text{H}_{11}\text{F}_3\text{N}_3\text{I} (N-methyl derivative) .

  • Acylation : Forms amides with acyl chlorides or anhydrides.
    Example :
    C10H8F3N3+(CH3CO)2OC12H10F3N3O\text{C}_{10}\text{H}_8\text{F}_3\text{N}_3 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O} (acetamide derivative) .

Schiff Base Formation

Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry:
C10H8F3N3+RCHOC10H7F3N3CHR\text{C}_{10}\text{H}_8\text{F}_3\text{N}_3 + \text{RCHO} \rightarrow \text{C}_{10}\text{H}_7\text{F}_3\text{N}_3\text{CHR} .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the phenyl ring, directing incoming electrophiles to meta positions. Limited reactivity due to strong electron withdrawal:

Reaction TypeReagentProductConditions
NitrationHNO₃/H₂SO₄3-Nitro derivativeLow yield, harsh
SulfonationH₂SO₄/SO₃3-Sulfo derivativeHigh temperature
HalogenationCl₂/FeCl₃3-Chloro derivativeLimited reactivity

Data extrapolated from analogs in .

Cyclization and Heterocycle Formation

The amino group participates in cycloadditions and ring-forming reactions:

Triazine Formation

Reaction with nitriles under acidic conditions:
C10H8F3N3+RCNC11H8F3N4R\text{C}_{10}\text{H}_8\text{F}_3\text{N}_3 + \text{RCN} \rightarrow \text{C}_{11}\text{H}_8\text{F}_3\text{N}_4\text{R} .

Pyrazolo[1,5-a]pyrimidines

Condensation with β-diketones yields fused heterocycles:
C10H8F3N3+RCOCH2CORC14H10F3N3O2\text{C}_{10}\text{H}_8\text{F}_3\text{N}_3 + \text{RCOCH}_2\text{COR} \rightarrow \text{C}_{14}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2 .

Diazotization and Coupling

Diazotization of the amino group enables azo compound synthesis, though stability is challenged by the electron-deficient aryl ring:

StepReagentsIntermediate/Product
DiazotizationNaNO₂/HCl, 0–5°CUnstable diazonium salt
CouplingPhenol/anilineAzo derivative (low yield)

Adapted from .

Metal Coordination

The amino group acts as a ligand for transition metals, forming complexes with potential catalytic applications:

Metal SaltComplex StructureApplication
Cu(II) chloride[Cu(C₁₀H₇F₃N₃)₂Cl₂]Catalytic oxidation
Pd(II) acetate[Pd(C₁₀H₇F₃N₃)(OAc)₂]Cross-coupling reactions

Theorized based on pyrazole coordination chemistry .

Nucleophilic Substitution

The trifluoromethylphenyl group’s electron-withdrawing nature enhances leaving-group displacement in substituted derivatives:

SubstrateReagentProduct
5-Nitro derivativeNH₃/EtOH5-Amino restoration
5-Halo derivativeNaN₃/DMF5-Azido intermediate

Postulated from .

Oxidation and Reduction

  • Oxidation : The amino group resists oxidation under mild conditions but forms nitroso derivatives with strong oxidizers (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation reduces the pyrazole ring only under extreme conditions (e.g., PtO₂, 100 atm H₂).

Key Structural Influences on Reactivity

  • Trifluoromethyl Group :

    • Strongly electron-withdrawing (-I effect), reduces basicity of the amino group.

    • Directs EAS to meta positions on the phenyl ring.

  • Pyrazole Ring :

    • Aromatic stabilization limits ring-opening reactions.

    • Adjacent nitrogen atoms enhance resonance effects at the 5-amino group.

Scientific Research Applications

Chemical Research Applications

The compound serves as a vital building block in synthetic chemistry. Its structure allows for the formation of more complex molecules through various chemical reactions:

  • Synthesis of Derivatives : It is utilized in the synthesis of other pyrazole derivatives, which may exhibit enhanced biological activities or novel properties.
  • Ligand Formation : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science.

Biological Research Applications

In biological contexts, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine has been investigated for its interactions with biological macromolecules:

  • Enzyme Inhibition : Research indicates its potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes. This property positions it as a candidate for anti-inflammatory drug development .
  • Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activities, making it relevant in the development of new antibiotics .

Medicinal Chemistry Applications

The medicinal potential of this compound is significant:

  • Anti-inflammatory and Antitumor Activities : Studies have explored its anti-inflammatory effects, contributing to pain relief and inflammation reduction. Additionally, its antitumor properties are under investigation for potential cancer therapies .
  • Drug Development : The compound's stability and reactivity make it an appealing candidate for drug design, particularly in formulating new pharmaceuticals with improved efficacy and reduced side effects .

Industrial Applications

In industrial settings, this compound is leveraged for various applications:

  • Agrochemicals : Its properties are harnessed in developing agrochemicals that enhance crop protection against pests and diseases .
  • Materials Science : The unique characteristics imparted by the trifluoromethyl group make it suitable for creating advanced materials with desirable physical and chemical properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different applications:

StudyApplicationFindings
Enzyme InhibitionDemonstrated inhibition of COX enzymes, suggesting anti-inflammatory potential.
Antimicrobial ActivityShowed effectiveness against various bacterial strains, indicating potential as an antibiotic.
Drug DevelopmentHighlighted its role in synthesizing novel pharmaceuticals with enhanced stability.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares the structural features, physicochemical properties, and biological activities of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine with its analogs. Key differences in substituents and their implications are highlighted.

Structural Variations and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CF₃ at phenyl (C4) C₁₀H₈F₃N₃ ~245 High lipophilicity due to -CF₃; potential metabolic stability.
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine -F at phenyl (C4); -CH₃ at p-tolyl (C4) C₁₆H₁₅FN₄ 298.32 Increased steric bulk from p-tolyl; fluorine enhances electronegativity.
1-(tert-butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine -OCF₃ at phenyl (C4); tert-butyl at pyrazole (N1) C₁₄H₁₆F₃N₃O 299.30 Trifluoromethoxy group improves membrane permeability; tert-butyl enhances steric hindrance.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine -F at phenyl (C4); pyridinyl (C3); -Cl₃ at phenyl (N1) C₂₀H₁₂Cl₃FN₄ 448.69 Trichlorophenyl increases hydrophobicity; pyridinyl enables π-π stacking.
1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine -F at phenyl (C4); -CF₃ at phenyl (C3); -CH₃ at pyrazole (C3) C₁₇H₁₂F₄N₃ 358.30 Dual fluorinated groups enhance electronic effects; methyl improves solubility.

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy : The parent compound’s -CF₃ group (electron-withdrawing) contrasts with -OCF₃ in , which offers similar lipophilicity but altered electronic effects .
  • Regioisomerism : highlights that switching substituent positions (e.g., 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) drastically reduces p38α MAP kinase inhibition but enhances activity against cancer kinases like Src and B-Raf .

Key Findings :

  • Activity Switches : Regioisomerism (e.g., 3- vs. 4-substitution) can redirect selectivity from inflammatory targets (p38α) to oncogenic kinases, as seen in .
  • Substituent Effects : Electron-withdrawing groups (-CF₃, -Cl) enhance binding to hydrophobic kinase pockets, while bulky groups (tert-butyl) may limit off-target interactions .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a compound within the pyrazole family, known for its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and potential pharmacological properties. This article delves into its biological activity, including synthesis, mechanism of action, and various case studies.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, a study evaluated various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Activity Against
This compound150S. aureus
Other Trifluoromethyl Pyrazoles200-300E. coli, P. aeruginosa

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. In a comparative study, compounds similar to this compound demonstrated significant inhibition of cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. These effects were comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Inhibition of Cytokine Release

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone7686
This compound6176

Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention in recent years. A specific study focused on derivatives similar to this compound, revealing their ability to inhibit tubulin polymerization, thereby inducing cell cycle arrest in cancer cells .

Case Study: Tubulin Inhibition

In vitro assays indicated that certain pyrazole derivatives could effectively inhibit tumor cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The most active compound showed an IC50 value in the low micromolar range (0.08–12.07 mM), demonstrating significant antiproliferative effects without toxicity to normal cells .

Insecticidal Activity

Research has also explored the insecticidal properties of pyrazole compounds. A study revealed that certain N-aryl pyrazoles exhibited effective insecticidal activity against Tuta absoluta larvae, with efficacy comparable to established insecticides like Fipronil .

Table 3: Insecticidal Efficacy Against Tuta absoluta

CompoundMortality Rate (%) After 48h
Fipronil100
N-Aryl PyrazolesVaries (60-80)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : Likely involves disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines suggests modulation of signaling pathways such as NF-kB.
  • Anticancer Mechanism : Inhibition of tubulin polymerization indicates a direct impact on microtubule dynamics, crucial for mitosis.

Q & A

Q. What are the common synthetic routes for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine?

The synthesis typically involves condensation reactions between α,β-unsaturated ketones and hydrazine derivatives under microwave irradiation to enhance reaction efficiency . For example, analogs with halogen or methoxy substituents are synthesized via Claisen-Schmidt condensation, followed by cyclization with hydrazine hydrate. X-ray crystallography is frequently used to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • NMR and IR spectroscopy identify functional groups and confirm substituent positions.
  • X-ray diffraction resolves crystal packing and bond angles, critical for understanding steric and electronic effects of the trifluoromethyl group .
  • UV-Vis spectroscopy evaluates photophysical properties in solvents of varying polarity .

Q. How is the compound screened for basic biological activity?

Standard assays include:

  • Antimicrobial testing (e.g., broth microdilution against fungal/bacterial strains) .
  • Receptor binding studies (e.g., radioligand displacement assays for GPCRs or cannabinoid receptors) .
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating bioactivity and pharmacokinetics?

The -CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability. Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing substituents increase binding affinity to targets like cannabinoid receptors . Computational models (e.g., molecular docking) correlate trifluoromethyl positioning with receptor interaction motifs .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Control for assay variability : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature).
  • Analyze substituent effects : Conflicting antifungal results may arise from differences in para-substituents (e.g., bromo vs. methoxy groups altering steric bulk) .
  • Statistical meta-analysis : Pool data from multiple studies to identify trends masked by experimental noise .

Q. What computational methods aid in designing derivatives with improved target specificity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over time.
  • QSAR models : Relate substituent descriptors (e.g., Hammett constants) to bioactivity .

Experimental Design & Validation

Q. How to design a robust assay for evaluating receptor binding kinetics?

  • Radioligand displacement : Use tritiated or fluorescent probes (e.g., [³H]SR141716 for cannabinoid receptors) .
  • Negative controls : Include non-specific binding wells with excess cold ligand.
  • Data validation : Replicate experiments across multiple cell batches and use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize synthetic yield and purity for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Chromatographic purification : Use gradient HPLC with C18 columns to separate regioisomers.
  • In-line analytics : Monitor reactions via FTIR or LC-MS to detect intermediates .

Data Interpretation & Reporting

Q. How to interpret crystallographic data in the context of molecular interactions?

  • Analyze dihedral angles between the pyrazole ring and trifluoromethylphenyl group to assess planarity, which influences π-π stacking with aromatic residues in target proteins .
  • Compare hydrogen-bonding networks in crystal structures with docking simulations to validate binding poses .

Q. What are best practices for reporting conflicting biological data?

  • Transparent methodology : Detail assay conditions (e.g., cell line passage number, serum concentration).
  • Contextualize substituent effects : Highlight how minor structural changes (e.g., halogen vs. alkyl groups) may explain divergent results .
  • Provide raw data : Share dose-response curves and statistical parameters in supplementary materials.

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